ACAT Inhibitory Potency vs. Benchmark Tetrazole Amides
The target compound is a close structural congener of the tetrazole amide series described in patent US 5,366,987, where representative compounds demonstrated potent inhibition of rabbit intestinal ACAT (IAI assay) with IC₅₀ values in the low nanomolar to sub-micromolar range [1]. Although no discrete IC₅₀ for the exact CAS 1401565-62-5 compound is publicly available, the patent class explicitly includes the 3,5-dimethylisoxazole-4-yl attachment with tetrazole as the heterocyclic X moiety. In the same patent family, closely related isoxazole-tetrazole amides showed IAI IC₅₀ values as low as 0.014 μM, comparable to the potent tetrazole urea series (IC₅₀ 0.014–0.11 μM) [2]. This places the target compound's chemotype among the most potent ACAT inhibitor scaffolds reported, with a projected IC₅₀ range that would differentiate it from the structurally simpler, less active 3,5-dimethylisoxazole-4-yl acetic acid derivatives that lack the tetrazole amide warhead.
| Evidence Dimension | ACAT inhibitory potency (IAI assay, IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; classified within the potent tetrazole amide ACAT inhibitor chemotype (Patent US 5,366,987) [1]. |
| Comparator Or Baseline | Related isoxazole-tetrazole amides in the same patent: IC₅₀ values as low as 0.014 μM; Tetrazole urea series: IC₅₀ 0.014–0.11 μM [2]. |
| Quantified Difference | Chemotype projected within the low-nanomolar to sub-micromolar potency range; structurally distinct from weakly active 3,5-dimethylisoxazole-4-yl acetic acid derivatives lacking the tetrazole amide. |
| Conditions | Rabbit intestinal microsome ACAT (IAI) assay; radiolabeled oleic acid incorporation into cholesterol oleate [1]. |
Why This Matters
Procurement teams evaluating ACAT inhibitor scaffolds can prioritize this chemotype based on its patent-backed potency class, avoiding investment in weaker isoxazole-only analogues that lack the tetrazole warhead.
- [1] Lee HT, O'Brien PM, Picard JA, et al. Isoxazolyl-substituted alkyl amide ACAT inhibitors. US Patent 5,366,987. Issued November 22, 1994. View Source
- [2] Roth BD, Blankley CJ, Hoefle ML, et al. Inhibitors of acyl-CoA:cholesterol O-acyl transferase (ACAT) as hypocholesterolemic agents. 12. Syntheses and biological activity of structurally novel tetrazole amides. Bioorg Med Chem Lett. 1993;3(4): 573-576. View Source
